molecular formula C19H26N2O4 B5633495 1-(methoxyacetyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane

1-(methoxyacetyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane

Cat. No. B5633495
M. Wt: 346.4 g/mol
InChI Key: PNDSGJMQQQTDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related diazepine derivatives often involves novel and efficient methods, such as one-pot multi-component condensation reactions. For example, tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives have been synthesized using aromatic diamines, Meldrum's acid, and isocyanides in dichloromethane at ambient temperature, yielding high yields without the need for catalysts or activation (Shaabani et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves X-ray crystallography and various spectroscopic techniques. For instance, the crystal structure of certain benzodiazepine derivatives reveals disorder within methoxycarbonyl groups and the cis orientation of aryltriazenyl groups, providing insights into the compound's molecular geometry and electronic structure (Moser et al., 2005).

Chemical Reactions and Properties

Benzodiazepine derivatives undergo various chemical reactions, such as oxidation, leading to the formation of novel compounds like 5H-1,2-benzodiazepines, which exhibit unique chemical behaviors and potential for further derivatization (Tsuchiya & Kurita, 1980).

properties

IUPAC Name

2-methoxy-1-[4-(2,3,4,5-tetrahydro-1-benzoxepine-4-carbonyl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-14-18(22)20-8-4-9-21(11-10-20)19(23)16-7-12-25-17-6-3-2-5-15(17)13-16/h2-3,5-6,16H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDSGJMQQQTDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCN(CC1)C(=O)C2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxyacetyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-1,4-diazepane

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